molecular formula C12H10F3NO B13043526 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13043526
M. Wt: 241.21 g/mol
InChI Key: QKRQQBHZHNWKFV-UHFFFAOYSA-N
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Description

4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H10F3NO and a molecular weight of 241.21 g/mol This compound is known for its unique structural features, which include an isobutyryl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile typically involves the introduction of the isobutyryl and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the Friedel-Crafts acylation of 4-(trifluoromethyl)benzonitrile with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyryl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-Isobutyryl-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

4-(2-methylpropanoyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H10F3NO/c1-7(2)11(17)8-3-4-9(6-16)10(5-8)12(13,14)15/h3-5,7H,1-2H3

InChI Key

QKRQQBHZHNWKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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